molecular formula C20H17ClN2O3S2 B2801029 (Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide CAS No. 865161-42-8

(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide

Cat. No.: B2801029
CAS No.: 865161-42-8
M. Wt: 432.94
InChI Key: QGEXGHAYWNTUQE-XDOYNYLZSA-N
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Description

(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a synthetic chemical reagent featuring a benzothiazole core linked to a benzothiophene carboxamide group via a Z-configured imine (ylidene) bridge. This specific molecular architecture, which incorporates chloro, methoxy, and methoxyethyl functional groups, is of significant interest in medicinal chemistry and pesticide science . Compounds with benzothiazole and benzothiophene scaffolds are frequently investigated as key intermediates in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . Researchers utilize this reagent to explore structure-activity relationships (SAR), particularly in the design and synthesis of new heterocyclic compounds. Its structural analogs have been studied for their potential interactions with various biological targets, making it a valuable tool for probing biochemical pathways and developing new therapeutic or agrochemical agents . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

3-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c1-25-10-9-23-14-8-7-12(26-2)11-16(14)28-20(23)22-19(24)18-17(21)13-5-3-4-6-15(13)27-18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXGHAYWNTUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with commercially available benzo[d]thiazol-2-ol, which undergoes a series of functional group transformations to introduce the necessary substituents . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an agonist for the STING (stimulator of interferon genes) pathway, triggering immune responses by activating the IRF and NF-κB pathways . This activation leads to the production of type I interferons and proinflammatory cytokines, which are crucial for immune defense and antitumor activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chloro substituents (e.g., in 4g and 4h) are common in bioactive compounds due to their electron-withdrawing effects, enhancing binding to hydrophobic pockets .

Analytical and Spectroscopic Comparisons

  • IR Spectroscopy : Carboxamide derivatives consistently show C=O stretches near 1630–1700 cm⁻¹ (e.g., 1690 cm⁻¹ in 4h ). The target compound’s IR spectrum would likely exhibit similar peaks, with additional signals from methoxy C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry : Analog 4h displayed a parent ion at m/z 392 (M⁺), while molecular networking approaches (cosine scores 0–1) could help identify structural relationships between the target compound and its analogs based on MS/MS fragmentation .
  • NMR : Substituent-induced chemical shifts (e.g., chloro vs. methoxy) would distinguish the target compound’s ¹H/¹³C NMR profile from analogs like 4g .

Biological Activity

(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C18H18ClN3O3S2, with a molecular weight of approximately 436.94 g/mol. The structural characteristics include:

  • Chlorine atom at position 3.
  • Methoxy groups at positions 6 and on the ethyl chain.
  • Benzo[b]thiophene and benzo[d]thiazole moieties, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to benzo[b]thiophene derivatives. For instance, compounds with similar scaffolds demonstrated significant antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis, as evidenced by flow cytometry analyses that show cell cycle arrest at G2/M phases.

CompoundIC50 (μM)Cell LineMechanism
Compound A23.2MCF-7Apoptosis induction
Compound B49.9Prostate CancerCell cycle arrest

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity against various pathogens. A study identified derivatives with significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL for certain derivatives.

DerivativeMIC (µg/mL)Pathogen
Derivative X4MRSA
Derivative Y8E. coli

Study 1: Antiproliferative Effects

In a study focusing on the compound's antiproliferative effects, researchers observed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates.

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways through which this compound induces apoptosis. The results indicated that it activates caspase pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
  • Step 2: Introduction of the 2-methoxyethyl substituent through alkylation or nucleophilic substitution, optimized using polar aprotic solvents like DMF at 60–80°C .
  • Step 3: Condensation of the benzo[b]thiophene-2-carboxamide moiety under reflux in ethanol or THF, monitored by TLC for completion . Characterization:
  • NMR (¹H/¹³C): Confirms regiochemistry of methoxy groups and Z-configuration via coupling constants (e.g., allylic protons at δ 4.2–4.5 ppm) .
  • HRMS: Validates molecular weight (expected [M+H]⁺ ~530–550 Da) .

Q. Which spectroscopic and chromatographic methods are critical for purity assessment?

  • HPLC-PDA: Uses C18 columns with acetonitrile/water gradients (70:30) to detect impurities (<0.5% required for biological assays) .
  • FT-IR: Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and chloro-thiophene (C-Cl ~750 cm⁻¹) functional groups .

Q. What preliminary biological screening assays are recommended?

  • Anticancer: MTT assay against HeLa or MCF-7 cell lines (IC₅₀ <10 µM suggests potency) .
  • Antimicrobial: Broth microdilution for Gram-positive bacteria (e.g., S. aureus), with MIC values compared to ampicillin controls .

Advanced Research Questions

Q. How can solvent and catalyst choices be optimized to improve synthetic yield (>80%)?

ParameterOptimal ConditionsEvidence
Solvent THF for condensation (low polarity reduces side reactions)
Catalyst DMAP (5 mol%) for acyl transfer
Temperature 60°C for benzothiazole alkylation
Note: Reaction monitoring via in-situ IR or LC-MS reduces byproduct formation .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Hypothesis 1: Differential expression of molecular targets (e.g., kinase inhibition in cancer vs. normal cells). Validate via siRNA knockdown or Western blotting .
  • Hypothesis 2: Solubility limitations in assay media. Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS .

Q. What strategies enhance target specificity in enzyme inhibition studies?

  • Computational Docking: Use AutoDock Vina to predict binding to ATP pockets (e.g., EGFR tyrosine kinase) .
  • SAR Analysis: Modify the methoxyethyl group to reduce off-target effects (e.g., replace with cyclopropyl for steric hindrance) .

Q. How to address discrepancies in NMR and X-ray crystallography data for stereochemical assignment?

  • NOESY: Detect spatial proximity between the chloro-thiophene and methoxyethyl groups to confirm Z-configuration .
  • SC-XRD: Resolve ambiguity by growing single crystals in ethyl acetate/hexane (slow evaporation) .

Methodological Considerations

Q. What in vitro models best predict in vivo pharmacokinetics?

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Caco-2 Permeability: Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Q. How to design a robust SAR study for derivatives?

  • Core Modifications: Vary substituents on the benzo[b]thiophene (e.g., Cl → Br) and benzothiazole (e.g., methoxy → ethoxy) .
  • Activity Cliffs: Compare IC₅₀ shifts to identify critical functional groups (e.g., 2-methoxyethyl enhances solubility without losing potency) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if artifacts or true bioactivity?

  • Control Experiments: Test against primary human fibroblasts to rule out nonspecific toxicity .
  • ROS Assays: Measure oxidative stress induction (e.g., DCFH-DA probe) to confirm mechanism-driven apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.